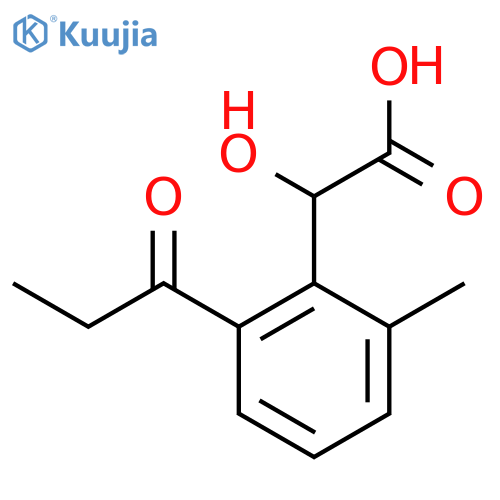Cas no 1805750-23-5 (2-Methyl-6-propionylmandelic acid)

2-Methyl-6-propionylmandelic acid 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-6-propionylmandelic acid
-
- インチ: 1S/C12H14O4/c1-3-9(13)8-6-4-5-7(2)10(8)11(14)12(15)16/h4-6,11,14H,3H2,1-2H3,(H,15,16)
- InChIKey: YBIZYMQOMDBLJG-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1C(C)=CC=CC=1C(CC)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 274
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 74.6
2-Methyl-6-propionylmandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015027723-250mg |
2-Methyl-6-propionylmandelic acid |
1805750-23-5 | 97% | 250mg |
480.00 USD | 2021-05-31 | |
| Alichem | A015027723-500mg |
2-Methyl-6-propionylmandelic acid |
1805750-23-5 | 97% | 500mg |
798.70 USD | 2021-05-31 | |
| Alichem | A015027723-1g |
2-Methyl-6-propionylmandelic acid |
1805750-23-5 | 97% | 1g |
1,549.60 USD | 2021-05-31 |
2-Methyl-6-propionylmandelic acid 関連文献
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
2-Methyl-6-propionylmandelic acidに関する追加情報
Introduction to 2-Methyl-6-propionylmandelic Acid (CAS No. 1805750-23-5)
2-Methyl-6-propionylmandelic acid, identified by its Chemical Abstracts Service (CAS) number 1805750-23-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.
The molecular formula of 2-Methyl-6-propionylmandelic acid is C10H12O3, reflecting its composition of carbon, hydrogen, and oxygen atoms arranged in a specific configuration. The presence of both a methyl group and a propionyl substituent on the mandelic acid backbone imparts distinct chemical and pharmacological characteristics, making it an intriguing subject for further investigation. This structural arrangement not only influences its solubility and stability but also plays a crucial role in determining its biological activity.
In recent years, 2-Methyl-6-propionylmandelic acid has been the focus of numerous studies aimed at elucidating its potential applications in drug discovery and medical research. Its unique structural features suggest that it may serve as a versatile intermediate in the synthesis of more complex molecules, including those with therapeutic relevance. Researchers have been particularly interested in exploring its role as a precursor in the development of new antibiotics, anti-inflammatory agents, and even potential treatments for neurological disorders.
One of the most compelling aspects of 2-Methyl-6-propionylmandelic acid is its ability to interact with various biological targets due to its multifaceted chemical properties. Studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors, which could be exploited to develop drugs that modulate metabolic pathways or neural signaling. For instance, preliminary research suggests that derivatives of this compound might interfere with the activity of enzymes involved in bacterial biofilm formation, offering a novel approach to combating antibiotic-resistant strains.
The synthesis of 2-Methyl-6-propionylmandelic acid presents an interesting challenge due to its complex structure. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that researchers have access to high-quality material for their studies. Techniques such as chiral resolution and catalytic hydrogenation have been particularly useful in optimizing the production process. These advancements not only facilitate laboratory-scale investigations but also pave the way for large-scale manufacturing if future clinical applications are realized.
The pharmacokinetic properties of 2-Methyl-6-propionylmandelic acid are also under active investigation. Understanding how this compound is metabolized and excreted by the body is crucial for determining its potential as a drug candidate. Preliminary pharmacokinetic studies suggest that it exhibits moderate bioavailability and a reasonable half-life, indicating that it could remain active within the body long enough to exert therapeutic effects. Additionally, its metabolic profile appears to be favorable, with minimal accumulation of toxic byproducts.
From a biochemical perspective, 2-Methyl-6-propionylmandelic acid has been studied for its interactions with cellular components. Research has shown that it can bind to specific proteins and lipids within cell membranes, potentially influencing cellular signaling pathways. This capability makes it an attractive candidate for use as a tool compound in biochemical assays designed to screen for new drug candidates or to study cellular processes at a molecular level.
The potential applications of 2-Methyl-6-propionylmandelic acid extend beyond pharmaceuticals into the realm of materials science and industrial chemistry. Its unique reactivity allows it to participate in various chemical reactions, making it useful as a building block for more complex molecules. For example, researchers are exploring its use in the synthesis of polymers with specialized properties or in the development of novel coatings that exhibit enhanced durability or biocompatibility.
In conclusion, 2-Methyl-6-propionylmandelic acid (CAS No. 1805750-23-5) represents a promising compound with diverse potential applications across multiple scientific disciplines. Its unique molecular structure, coupled with favorable pharmacokinetic properties and biological activity, positions it as a valuable asset in both academic research and industrial development. As further studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly significant role in advancing our understanding of chemistry and medicine.
1805750-23-5 (2-Methyl-6-propionylmandelic acid) 関連製品
- 14703-82-3(Benzenamine,3-methoxy-N,N-dimethyl-4-nitro-)
- 2640889-41-2(2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile)
- 852137-42-9(N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide)
- 2007828-04-6([2-(Cyclohex-3-en-1-yl)ethyl](propan-2-yl)amine)
- 2639374-19-7(rac-(2R,4S,5S)-1-(benzyloxy)carbonyl-2,5-dimethylpiperidine-4-carboxylic acid)
- 1603919-36-3(N-methyl-N-(pent-4-en-1-yl)but-2-enamide)
- 1550330-40-9(Methyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate)
- 946286-38-0(4-3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonylpiperazine-1-carbaldehyde)
- 1804453-25-5(5-(Difluoromethyl)-2,3-dimethoxypyridine-4-methanol)
- 1805396-15-9(2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol)




